molecular formula C18H19N3O B12910832 1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- CAS No. 140214-77-3

1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-

Cat. No.: B12910832
CAS No.: 140214-77-3
M. Wt: 293.4 g/mol
InChI Key: ZSZYNPZYPSNALP-UHFFFAOYSA-N
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Description

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is a heterocyclic compound with the molecular formula C18H19N3O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a phthalazine ring system substituted with a phenyl group and an amino alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol typically involves the reaction of 4-phenylphthalazin-1-amine with butan-1-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is unique due to its specific combination of a phthalazine ring with a phenyl group and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- (CAS Number: 140215-32-3) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and case studies.

1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- has the molecular formula C18H19N3OC_{18}H_{19}N_3O. It features a butanol group attached to a phthalazinyl moiety, which is known for its diverse biological activities.

Anticonvulsant Activity

Phthalazine derivatives, including those similar to 1-butanol, have been studied for their anticonvulsant properties. A study indicated that certain phthalazine derivatives exhibit significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Anticancer Properties

Research has shown that phthalazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from phthalazine structures have demonstrated effectiveness against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerases .

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15DNA intercalation
Study BMCF-710Topoisomerase inhibition

Anti-inflammatory Effects

Compounds similar to 1-butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- have shown anti-inflammatory effects in vitro. They inhibit the release of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Case Study 1: Anticonvulsant Screening

In a screening study involving a series of phthalazine derivatives, one compound structurally related to 1-butanol exhibited significant anticonvulsant effects comparable to established medications. The study utilized the maximal electroshock seizure (MES) test and found that the compound reduced seizure incidence by over 70% at a dose of 30 mg/kg .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer potential of various phthalazine derivatives on human breast cancer cells (MCF-7). The study reported that compounds with a similar structure to 1-butanol significantly inhibited cell proliferation with an IC50 value of approximately 10 µM . Apoptotic assays confirmed that these compounds induced programmed cell death in treated cells.

Synthesis Methods

The synthesis of 1-butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- typically involves multi-step reactions starting from readily available phthalazine derivatives. The general synthetic route includes:

  • Formation of Phthalazine Derivative : Starting from phthalic anhydride and phenyl hydrazine.
  • Substitution Reaction : Reacting the phthalazine derivative with butanol under acidic conditions to introduce the butanol moiety.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Properties

CAS No.

140214-77-3

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-[(4-phenylphthalazin-1-yl)amino]butan-1-ol

InChI

InChI=1S/C18H19N3O/c1-2-14(12-22)19-18-16-11-7-6-10-15(16)17(20-21-18)13-8-4-3-5-9-13/h3-11,14,22H,2,12H2,1H3,(H,19,21)

InChI Key

ZSZYNPZYPSNALP-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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